molecular formula C12H11N3O6 B12561052 5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B12561052
M. Wt: 293.23 g/mol
InChI Key: NPIOYVGEUAPVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with significant potential in various fields of scientific research. This compound features a hydrazono group attached to a nitrophenyl ring, which is further connected to a dioxane-dione structure. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3-nitrophenylhydrazine with 2,2-dimethyl-1,3-dioxane-4,6-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the formation of the hydrazono linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazono group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazono derivatives.

Scientific Research Applications

5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with biological molecules through its hydrazono and nitrophenyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxane-dione core structure differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

2,2-dimethyl-5-[(3-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H11N3O6/c1-12(2)20-10(16)9(11(17)21-12)14-13-7-4-3-5-8(6-7)15(18)19/h3-6,13H,1-2H3

InChI Key

NPIOYVGEUAPVCY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.